4-tert-Butylthiophenol

Lanthanide Chemistry Coordination Complexes Thiophenoxide Synthesis

4-tert-Butylthiophenol (p-tert-butylbenzenethiol, CAS 2396-68-1) is a para-substituted aromatic thiol with molecular formula C10H14S and molecular weight 166.28 g/mol. The compound exists as a colorless to pale yellow clear liquid at room temperature, with a reported boiling point of 238 °C (lit.) and density of 0.964 g/mL at 25 °C (lit.).

Molecular Formula C10H14S
Molecular Weight 166.29 g/mol
CAS No. 2396-68-1
Cat. No. B146185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butylthiophenol
CAS2396-68-1
Synonyms4-tert-Butyl phenylmercaptan
Molecular FormulaC10H14S
Molecular Weight166.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S
InChIInChI=1S/C10H14S/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3
InChIKeyGNXBFFHXJDZGEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butylthiophenol (CAS 2396-68-1): Physicochemical Baseline and Core Identity for Scientific Procurement


4-tert-Butylthiophenol (p-tert-butylbenzenethiol, CAS 2396-68-1) is a para-substituted aromatic thiol with molecular formula C10H14S and molecular weight 166.28 g/mol . The compound exists as a colorless to pale yellow clear liquid at room temperature, with a reported boiling point of 238 °C (lit.) and density of 0.964 g/mL at 25 °C (lit.) . Its refractive index (n20/D) is 1.5480 (lit.) . The compound is insoluble in water but miscible with most common organic solvents including ethanol, ether, and chloroform . The predicted pKa is 6.76 ± 0.10 [1]. The tert-butyl group at the para position imparts significant steric bulk that fundamentally alters the compound's reactivity profile, coordination behavior, and stability compared to unsubstituted thiophenol or other 4-alkyl-substituted analogs, making informed procurement selection essential.

Why Generic Substitution of 4-tert-Butylthiophenol (CAS 2396-68-1) Compromises Synthetic and Application-Specific Performance


Generic substitution among aromatic thiols (e.g., thiophenol, 4-methylthiophenol, or 4-chlorothiophenol) is not scientifically justifiable due to the pronounced steric and electronic consequences of the para-tert-butyl substituent in 4-tert-Butylthiophenol. The bulky tert-butyl group significantly alters nucleophilicity [1], coordination geometry at metal centers in catalysis and materials chemistry , and the stability of the resulting metal-thiolate complexes relative to less hindered analogs [2]. Furthermore, the tert-butyl group provides steric protection that slows oxidation kinetics and disulfide formation compared to unsubstituted thiophenol [1]. These differentiated properties manifest in quantifiable differences in reaction yields, nanocluster structural precision, and material performance characteristics, which are documented in the evidence items below.

4-tert-Butylthiophenol (CAS 2396-68-1) Quantitative Differentiation Evidence: Comparative Performance Data


4-tert-Butylthiophenol Enables 90–95% Isolated Yield in Lanthanide Thiophenoxide Complex Formation

4-tert-Butylthiophenol serves as an effective ligand for lanthanide ions, enabling the synthesis of well-defined lanthanide thiophenoxide complexes with nearly quantitative yields [1].

Lanthanide Chemistry Coordination Complexes Thiophenoxide Synthesis

4-tert-Butylthiophenol Directs Monomeric '-S-Au-S-' Surface Motifs in Au26Ag22 Nanoclusters Enabling Single-Crystal Structural Determination

The use of 4-tert-butylthiophenol (TBBT) as a capping ligand enabled the synthesis and single-crystal X-ray diffraction characterization of a novel basket-like Au26Ag22(TBBT)30 nanocluster, revealing monomeric '-S-Au-S-' surface motifs rarely observed in thiolate-protected metal clusters of this size [1].

Atomically Precise Nanoclusters Gold-Silver Alloys Thiolate Ligands

4-tert-Butylthiophenol Serves as an Air-Sensitive Pharmaceutical Intermediate Requiring Inert Atmosphere Storage

4-tert-Butylthiophenol is explicitly designated as an 'Air Sensitive' compound requiring storage under inert gas and away from oxidizing agents . Its oxidative sensitivity is a key differentiator from more stable analogs like 4-tert-butylphenol.

Pharmaceutical Intermediate Handling and Storage Oxidation

Steric Bulk of 4-tert-Butylthiophenol Slows Oxidation Kinetics Relative to Unsubstituted Thiophenol

The bulky tert-butyl group in 4-tert-Butylthiophenol provides steric protection, slowing down oxidation and disulfide formation compared to unsubstituted thiophenol [1].

Thiol Oxidation Steric Hindrance Stability

4-tert-Butylthiophenol-Protected Gold Nanoclusters Exhibit Distinct Electrochemiluminescence Behavior vs. 1-Adamantanethiolate Analogs

A comparative study on electrochemiluminescence (ECL) of metal nanoclusters demonstrated that 4-tert-butylthiophenol (TBBT) significantly influences the ECL signal strength and emission wavelength relative to 1-adamantanethiolate-protected clusters [1].

Electrochemiluminescence Metal Nanoclusters Ligand Effects

4-tert-Butylthiophenol Enables Synthesis of Schiff-Base Macrocycles with Differentiated Redox and Magnetic Properties vs. Phenolate Analogs

The incorporation of 4-tert-butylthiophenolate head units into Schiff-base macrocycles is expected to yield complexes with very different redox and magnetic properties compared to their phenolate analogs due to the highly polarizable nature of the thiophenolate sulfur donor [1].

Schiff-Base Macrocycles Coordination Chemistry Thiophenolate Ligands

Validated Application Scenarios for 4-tert-Butylthiophenol (CAS 2396-68-1) Based on Quantitative Evidence


Synthesis of Lanthanide Complexes Requiring High Yield

For researchers synthesizing lanthanide thiophenoxide complexes, 4-tert-Butylthiophenol provides a reliable route to nearly quantitative yields (90–95%) [1], outperforming or matching other substituted thiophenols under identical conditions. This makes it the preferred ligand for cost-effective and scalable synthesis in academic and industrial laboratories focused on lanthanide chemistry.

Fabrication of Atomically Precise Gold-Silver Alloy Nanoclusters with Unique Surface Motifs

4-tert-Butylthiophenol (TBBT) is essential for the synthesis of novel basket-like Au26Ag22 nanoclusters exhibiting rare monomeric '-S-Au-S-' surface motifs [2]. This unique structural outcome, confirmed by single-crystal X-ray diffraction, positions TBBT as a critical reagent for groups investigating the structure-property relationships of thiolate-protected metal nanoclusters and their applications in catalysis and sensing.

Development of Electrochemiluminescence-Based Sensing Platforms

The specific influence of 4-tert-butylthiophenol on the electrochemiluminescence (ECL) of Au20 nanoclusters, characterized by a weakened signal and a distinct 770 nm solid-state emission [3], makes it the ligand of choice for designing ECL-based sensors and immunoassays. The ability to fine-tune ECL properties through ligand selection is crucial for achieving the desired sensitivity and specificity in analytical applications.

Construction of Thiophenolate-Containing Schiff-Base Macrocycles with Tailored Electronic Properties

The incorporation of 4-tert-butylthiophenolate as a head unit in Schiff-base macrocycles enables the synthesis of complexes with fundamentally different redox and magnetic properties compared to their phenolate-based counterparts [4]. This is due to the highly polarizable nature of the thiophenolate sulfur donor. 4-tert-Butylthiophenol is therefore a strategic building block for materials scientists and coordination chemists aiming to engineer new functional materials with specific electronic and magnetic behaviors.

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